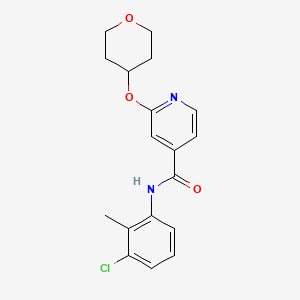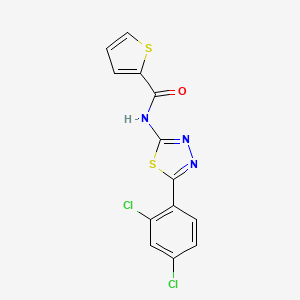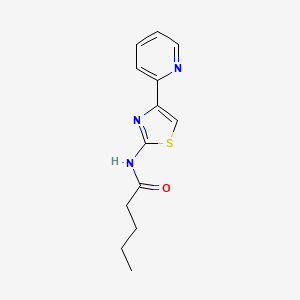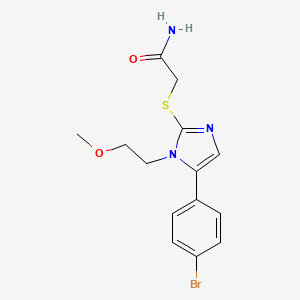![molecular formula C18H16F2N2O3 B2945645 N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(3,4-difluorophenyl)acetamide CAS No. 1445162-34-4](/img/structure/B2945645.png)
N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(3,4-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(3,4-difluorophenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CDM-1 and has been studied for its ability to inhibit the growth of cancer cells. In
Mechanism of Action
The mechanism of action of CDM-1 involves its ability to inhibit tubulin polymerization. Tubulin is a protein that is essential for cell division, and its inhibition can lead to cell cycle arrest and apoptosis. CDM-1 binds to the colchicine binding site on tubulin, preventing its polymerization and disrupting the microtubule network.
Biochemical and Physiological Effects:
CDM-1 has been shown to have minimal toxicity in normal cells and tissues. It has also been shown to have low binding affinity for the P-glycoprotein efflux pump, which is responsible for drug resistance in cancer cells. These findings suggest that CDM-1 could be a promising anticancer agent with minimal side effects.
Advantages and Limitations for Lab Experiments
One advantage of CDM-1 is its specificity for tubulin polymerization inhibition. This allows for targeted inhibition of cancer cells without affecting normal cells. However, CDM-1 has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and administration route for CDM-1.
Future Directions
Future research on CDM-1 could focus on its potential applications in combination therapy with other anticancer agents. Additionally, more studies are needed to determine the optimal dosage and administration route for CDM-1 in vivo. Further research could also explore the potential applications of CDM-1 in other diseases, such as neurodegenerative disorders.
Synthesis Methods
The synthesis of CDM-1 involves a series of chemical reactions that require specific reagents and conditions. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with malononitrile to form 2,4-dimethoxyphenyl-2-cyanoacrylate. This intermediate is then reacted with 3,4-difluorobenzylamine to form the final product, CDM-1. The synthesis method has been optimized to increase the yield and purity of CDM-1.
Scientific Research Applications
CDM-1 has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. CDM-1 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that CDM-1 could be a potential anticancer agent.
properties
IUPAC Name |
N-[cyano-(2,4-dimethoxyphenyl)methyl]-2-(3,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3/c1-24-12-4-5-13(17(9-12)25-2)16(10-21)22-18(23)8-11-3-6-14(19)15(20)7-11/h3-7,9,16H,8H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNBRVZJEDPPEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C#N)NC(=O)CC2=CC(=C(C=C2)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(3R,3As,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrol-3-yl]methanol;hydrochloride](/img/structure/B2945571.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2945572.png)



![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2945577.png)
![(4R,5S)-4-(Aminomethyl)-1-tert-butyl-5-[1-(2-methoxyethyl)pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B2945579.png)

![(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2945581.png)